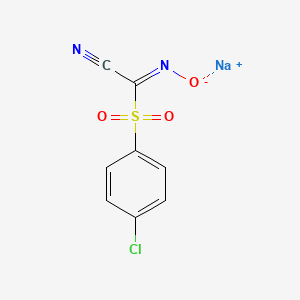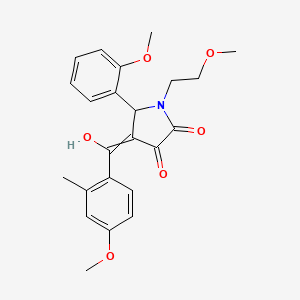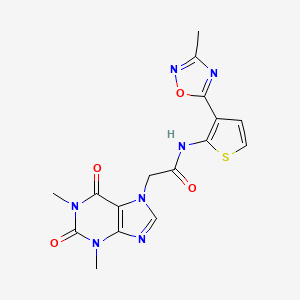![molecular formula C16H10N4O4 B14098540 1H,1'H-[2,2'-Bibenzimidazole]-6,6'-dicarboxylic acid CAS No. 727694-92-0](/img/structure/B14098540.png)
1H,1'H-[2,2'-Bibenzimidazole]-6,6'-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H,1’H-[2,2’-Bibenzimidazole]-6,6’-dicarboxylic acid is a heterocyclic compound that features two benzimidazole units connected by a single bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H,1’H-[2,2’-Bibenzimidazole]-6,6’-dicarboxylic acid can be synthesized through the reaction of o-phenylenediamine with oxalic acid under specific conditions. The reaction typically involves heating the mixture in a solvent-free environment or using a sand bath heating method . The product is then purified through recrystallization using ethanol.
Industrial Production Methods: In industrial settings, the synthesis of 1H,1’H-[2,2’-Bibenzimidazole]-6,6’-dicarboxylic acid may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1H,1’H-[2,2’-Bibenzimidazole]-6,6’-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction may produce simpler benzimidazole compounds.
Aplicaciones Científicas De Investigación
1H,1’H-[2,2’-Bibenzimidazole]-6,6’-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural properties make it useful in studying biological interactions and processes.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1H,1’H-[2,2’-Bibenzimidazole]-6,6’-dicarboxylic acid exerts its effects involves interactions with molecular targets and pathways. The compound can bind to specific proteins or enzymes, influencing their activity and leading to various biological outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1H,1’H-[2,2’-Bibenzimidazole]-6,6’-dicarboxylic acid can be compared with other similar compounds, such as:
1H,1’H-[2,2’-Bibenzimidazole]: This compound lacks the carboxylic acid groups, making it less reactive in certain chemical reactions.
2,2’-Bi-1H-benzimidazole: Similar in structure but may have different reactivity and applications.
1H,1’H-[2,2’-Bibenzo[d]imidazole]: Another related compound with potential differences in chemical behavior and uses.
The uniqueness of 1H,1’H-[2,2’-Bibenzimidazole]-6,6’-dicarboxylic acid lies in its specific functional groups and structural properties, which contribute to its versatility and wide range of applications.
Propiedades
Número CAS |
727694-92-0 |
|---|---|
Fórmula molecular |
C16H10N4O4 |
Peso molecular |
322.27 g/mol |
Nombre IUPAC |
2-(6-carboxy-1H-benzimidazol-2-yl)-3H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C16H10N4O4/c21-15(22)7-1-3-9-11(5-7)19-13(17-9)14-18-10-4-2-8(16(23)24)6-12(10)20-14/h1-6H,(H,17,19)(H,18,20)(H,21,22)(H,23,24) |
Clave InChI |
DAJOMYWEFNJJHH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C(=O)O)NC(=N2)C3=NC4=C(N3)C=C(C=C4)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N'-[(E)-pyridin-3-ylmethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B14098481.png)
![9H-fluoren-9-ylmethyl N-[1-(benzotriazol-1-yl)-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]carbamate](/img/structure/B14098483.png)
![Methyl 4-[7-bromo-2-(4,5-dimethyl-1,3-thiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14098489.png)
![ethyl 2-({[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B14098492.png)
![N-(2,6-dimethylphenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B14098494.png)
![8-(3-chlorophenyl)-1-methyl-3-(2-methylprop-2-en-1-yl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14098503.png)


![9-(4-benzylphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14098519.png)
![N-[(1-amino-2,2,2-trifluoroethylidene)amino]-2,2,2-trifluoroacetamide](/img/structure/B14098521.png)
![4-(3,4-dichlorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14098525.png)
